molecular formula C18H18O4 B038283 (R)-2-Benzyl-succinic acid 1-benzyl ester CAS No. 116129-80-7

(R)-2-Benzyl-succinic acid 1-benzyl ester

Cat. No. B038283
M. Wt: 298.3 g/mol
InChI Key: ZXEOHROMGBZHPE-MRXNPFEDSA-N
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Description

Benzyl esters are a type of organic compound that are commonly used in organic synthesis due to their stability and the ease with which they can be converted back into carboxylic acids . They are typically prepared through the reaction of carboxylic acids with benzyl alcohol .


Synthesis Analysis

The synthesis of benzyl esters can be achieved through the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . Another method involves the use of 2-benzyloxypyridine as a reagent .


Molecular Structure Analysis

Benzyl esters have a benzene ring attached to a methylene group (−CH2−), which is then attached to the ester functional group .


Chemical Reactions Analysis

Benzyl esters can undergo a variety of reactions. For example, they can be reduced to alcohols using hydrogen gas in the presence of a metal catalyst . They can also participate in cross dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl esters can vary widely depending on the specific compound. For example, they can range from colorless liquids to white solids, and they may have a pleasant aromatic odor .

Safety And Hazards

The safety and hazards associated with benzyl esters can also vary. For example, benzyl alcohol, which is used in the synthesis of benzyl esters, can be harmful if swallowed or inhaled, and it can cause serious eye irritation .

Future Directions

There is ongoing research into the synthesis and applications of benzyl esters. For example, new methods for the synthesis of benzyl esters are being developed, including the use of green solvents . Additionally, benzyl esters are being studied for their potential use in various industries, including the pharmaceutical industry .

properties

IUPAC Name

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEOHROMGBZHPE-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzyl-succinic acid 1-benzyl ester

Synthesis routes and methods

Procedure details

8 ml of trifluoroacetic acid are added, at 0° C., to a solution of 2 g (5.6 mmol) of phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate in 16 ml of dichloromethane. After 7 h at room temperature, the mixture is evaporated to dryness and the residue is recrystallized from cyclohexane. 1.05 g of a white product are obtained.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

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